2-(Cyclohexyloxy)isonicotinonitrile 2-(Cyclohexyloxy)isonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1016867-57-4
VCID: VC2278002
InChI: InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2
SMILES: C1CCC(CC1)OC2=NC=CC(=C2)C#N
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

2-(Cyclohexyloxy)isonicotinonitrile

CAS No.: 1016867-57-4

Cat. No.: VC2278002

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclohexyloxy)isonicotinonitrile - 1016867-57-4

Specification

CAS No. 1016867-57-4
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 2-cyclohexyloxypyridine-4-carbonitrile
Standard InChI InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2
Standard InChI Key AGFMTASTDRSQEM-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC2=NC=CC(=C2)C#N
Canonical SMILES C1CCC(CC1)OC2=NC=CC(=C2)C#N

Introduction

Chemical Structure and Identification

2-(Cyclohexyloxy)isonicotinonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂O . The structure consists of a cyclohexyloxy group attached to the 2-position of an isonicotinonitrile scaffold. This creates a molecule with both hydrophobic (cyclohexyl) and polar (nitrile) regions, contributing to its distinct chemical behavior.

Structural Representation

The compound features a pyridine ring with a nitrile group (-C≡N) at the 4-position and a cyclohexyloxy group at the 2-position . The cyclohexyl group is linked to the pyridine through an ether bond (C-O-C), creating a flexible connection between these two structural components. This arrangement contributes to the compound's three-dimensional conformation and influences its potential interactions with biological targets.

Chemical Identifiers

The compound is uniquely identified through various chemical notation systems, essential for proper cataloging and reference in chemical databases and literature. These identifiers are summarized in Table 1 below:

Table 1: Chemical Identifiers of 2-(Cyclohexyloxy)isonicotinonitrile

Identifier TypeValue
IUPAC Name2-cyclohexyloxypyridine-4-carbonitrile
CAS Registry Number1016867-57-4
Molecular FormulaC₁₂H₁₄N₂O
InChIInChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2
InChIKeyAGFMTASTDRSQEM-UHFFFAOYSA-N
SMILESC1CCC(CC1)OC2=NC=CC(=C2)C#N
DSSTox Substance IDDTXSID20640886

Physical and Chemical Properties

The physical and chemical properties of 2-(Cyclohexyloxy)isonicotinonitrile determine its behavior in various chemical environments and influence its potential applications in research and industry.

Synthesis Methods

The synthesis of 2-(Cyclohexyloxy)isonicotinonitrile involves specific chemical reactions and conditions that determine the efficiency and purity of the final product.

Related Compounds

The compound belongs to a broader class of substituted pyridines, which have significant relevance in medicinal chemistry. The pyridine ring serves as a privileged structure in many bioactive compounds, while the cyclohexyloxy substituent can modulate properties such as lipophilicity and binding affinity to potential biological targets.

Chemical Reactivity

The reactivity of 2-(Cyclohexyloxy)isonicotinonitrile is largely determined by its functional groups and structural features, which influence its behavior in various chemical reactions.

Reactivity of Nitrile Group

The nitrile group (-C≡N) at the 4-position of the pyridine ring is a versatile functional group that can undergo various transformations. This group can be hydrolyzed to form carboxylic acids or amides, reduced to form primary amines, or participate in cycloaddition reactions to form heterocyclic compounds. These transformations make the compound valuable as a synthetic intermediate in organic chemistry.

Reactivity of Pyridine Ring

The pyridine ring in 2-(Cyclohexyloxy)isonicotinonitrile can participate in various reactions typical of nitrogen heterocycles. The nitrogen atom in the ring can act as a nucleophile in alkylation reactions or as a coordination site for metal ions. Additionally, the aromatic ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Stability Considerations

Biological Activity and Applications

The potential biological activity of 2-(Cyclohexyloxy)isonicotinonitrile relates to its structural features and physicochemical properties, which may enable interactions with biological targets.

Structure-Activity Relationships

The combination of a cyclohexyloxy group and a nitrile-substituted pyridine ring creates a molecule with interesting structural properties for potential biological interactions. The cyclohexyl group provides hydrophobicity and potential for van der Waals interactions, while the nitrile group can participate in hydrogen bonding and dipole interactions. This balance of properties is often desirable in drug design.

Table 2: Potential Biological Targets for 2-(Cyclohexyloxy)isonicotinonitrile Based on Structural Features

Research Status and Future Directions

The current research status of 2-(Cyclohexyloxy)isonicotinonitrile appears to be primarily in the realm of chemical libraries and potential pharmaceutical applications, as evidenced by its inclusion in chemical databases and patent literature.

Current Research Status

Future Research Directions

Future research on 2-(Cyclohexyloxy)isonicotinonitrile could expand in several directions:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of potential therapeutic applications based on its structural features

  • Development of more efficient synthetic routes for preparation

  • Exploration of chemical modifications to enhance specific properties

Comparative Analysis

Comparing 2-(Cyclohexyloxy)isonicotinonitrile with structurally related compounds can provide insights into the significance of its specific structural features.

Table 3: Comparison with Structurally Related Compounds

CompoundStructural DifferencePotential Impact on Properties
IsonicotinonitrileLacks cyclohexyloxy groupLower lipophilicity, different biological targeting
2-Methoxy-isonicotinonitrileSmaller alkoxy groupReduced steric bulk, altered binding properties
2-(Cyclohexyloxy)pyridineLacks nitrile groupDifferent electronic properties, altered reactivity
3-(Cyclohexyloxy)isonicotinonitrileDifferent position of cyclohexyloxy groupAltered three-dimensional structure, different binding mode

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